Hdac-IN-1 - 1239610-44-6

Hdac-IN-1

Catalog Number: EVT-253318
CAS Number: 1239610-44-6
Molecular Formula: C17H15FN2O3
Molecular Weight: 314.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC-IN-1 is a chemical analog of MC 1568, which is a potent and selective class IIa HDACs inhibitor.
Overview

Hdac-IN-1, also known as a histone deacetylase inhibitor, is a compound that plays a significant role in the regulation of gene expression by inhibiting the activity of histone deacetylases. These enzymes are crucial for the removal of acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. The inhibition of histone deacetylases is associated with various biological processes, including cell cycle regulation, differentiation, and apoptosis. The compound has garnered attention for its potential therapeutic applications in cancer and other diseases linked to aberrant gene expression.

Source and Classification

Hdac-IN-1 is classified as an organic compound within the broader category of histone deacetylase inhibitors. These inhibitors can be further categorized based on their chemical structure, which includes isohydroxamic acids, benzamide derivatives, and cyclic peptides. The compound's specific classification may depend on its structural features and the specific isoform of histone deacetylase it targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac-IN-1 typically involves several steps that can vary depending on the specific derivatives being produced. Common methods include:

  1. Amide Coupling Reactions: This involves the reaction of carboxylic acids with amines or hydroxylamines in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide and 1-hydroxybenzotriazole to form amide bonds.
  2. Deprotection Steps: Protecting groups are often used during synthesis to prevent unwanted reactions at certain functional groups. For example, trifluoroacetic acid may be used to remove Boc protecting groups.
  3. Purification Techniques: After synthesis, compounds are typically purified using flash column chromatography or recrystallization techniques to obtain high-purity products suitable for biological evaluation.
Molecular Structure Analysis

Structure and Data

The molecular structure of Hdac-IN-1 can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the structure.
  • X-ray Crystallography: Offers detailed insights into the three-dimensional arrangement of atoms within the crystal lattice.

The structural analysis typically reveals key functional groups that contribute to its inhibitory activity against histone deacetylases, such as hydroxamic acid moieties or other metal-binding groups that interact with zinc ions in the active site of these enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Hdac-IN-1 undergoes several key reactions that are pivotal for its function as a histone deacetylase inhibitor:

  1. Binding to Histone Deacetylases: The compound binds to the active site of histone deacetylases, often involving coordination with zinc ions present in the enzyme's catalytic domain.
  2. Inhibition Mechanism: By binding to these enzymes, Hdac-IN-1 prevents them from removing acetyl groups from histones, leading to an open chromatin structure conducive to gene transcription.

Experimental assays typically assess the potency of Hdac-IN-1 by measuring its ability to inhibit specific isoforms of histone deacetylases through fluorescence-based or colorimetric assays .

Mechanism of Action

Process and Data

The mechanism by which Hdac-IN-1 exerts its effects involves several steps:

  1. Enzyme Binding: The compound specifically binds to the active site of histone deacetylases, displacing water molecules that are essential for catalysis.
  2. Inhibition of Deacetylation: By occupying this site, Hdac-IN-1 prevents substrate access and inhibits the removal of acetyl groups from lysine residues on histones.
  3. Resulting Biological Effects: This inhibition leads to increased acetylation levels on histones, resulting in a more relaxed chromatin structure that promotes gene expression associated with differentiation and apoptosis.

Data from various studies indicate that selective inhibitors like Hdac-IN-1 can modulate cellular pathways involved in cancer progression and other diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hdac-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific derivatives.
  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide or dimethylformamide but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; many compounds are sensitive to hydrolysis under alkaline conditions.

Characterization studies using techniques like differential scanning calorimetry may provide further insights into thermal stability .

Applications

Scientific Uses

Hdac-IN-1 has several promising applications in scientific research:

  • Cancer Therapy: As an inhibitor of histone deacetylases, it has potential use in treating various cancers by reactivating silenced tumor suppressor genes.
  • Neurodegenerative Diseases: Research indicates that modulation of histone acetylation may benefit conditions such as Alzheimer’s disease by enhancing neuronal survival pathways.
  • Epigenetic Research: It serves as a valuable tool for studying epigenetic modifications and their role in gene regulation.
Introduction to Histone Deacetylases (HDACs) and HDAC Inhibitors

Epigenetic Regulation and Chromatin Remodeling Mechanisms

Histone acetylation is a fundamental epigenetic mechanism governing chromatin accessibility and gene expression. This dynamic process is regulated by opposing enzymatic activities: histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing positive charges and relaxing chromatin structure to permit transcription factor binding. Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring chromatin condensation and transcriptional repression [3] [4]. This equilibrium is critical for cellular processes like differentiation and DNA repair. Dysregulation disrupts normal gene expression patterns, contributing to pathological states including cancer, where global histone hypoacetylation is frequently observed [6] [8].

Table 1: Key Epigenetic Modifiers in Chromatin Remodeling

Enzyme ClassFunctionEffect on ChromatinTranscriptional Outcome
HATsAdds acetyl groupsRelaxed, open structureActivation
HDACsRemoves acetyl groupsCondensed, closed structureRepression
Sirtuins (Class III HDACs)NAD+-dependent deacetylationVariableContext-dependent regulation

Classification of HDAC Enzymes: Structural and Functional Diversity

The 18 human HDACs are categorized into four classes based on structure, cofactor dependence, and subcellular localization:

  • Class I (HDAC1, 2, 3, 8): Zinc-dependent enzymes primarily nuclear and ubiquitously expressed. They function within multiprotein complexes (e.g., Sin3, NuRD) and regulate cell proliferation and survival [4] [9].
  • Class II: Divided into IIa (HDAC4, 5, 7, 9; shuttling between nucleus/cytoplasm) and IIb (HDAC6, 10; primarily cytoplasmic). HDAC6 uniquely possesses two catalytic domains and regulates tubulin and HSP90 deacetylation [2] [4].
  • Class III (SIRT1-7): NAD+-dependent sirtuins with roles in metabolism and stress response, structurally distinct from other classes [7] [9].
  • Class IV (HDAC11): Shares features with both Class I and II and regulates immune function [4] [9].

Table 2: Classification of Zinc-Dependent HDAC Enzymes

ClassMembersCatalytic DomainsLocalizationKey Functions
IHDAC1, 2, 3, 81NucleusTranscriptional repression, cell cycle
IIaHDAC4, 5, 7, 91Nucleus/CytoplasmDifferentiation, signal transduction
IIbHDAC6, 102 (HDAC6), 1 (HDAC10)CytoplasmProtein degradation, autophagy
IVHDAC111Nucleus/CytoplasmImmune regulation

Role of HDAC Dysregulation in Disease Pathogenesis

Aberrant HDAC overexpression is oncogenic across multiple cancers:

  • Transcriptional Dysregulation: Overexpressed HDAC1/2/3 in gastric, ovarian, and liver cancers silences tumor suppressors (e.g., p21, RUNX3) via promoter hypoacetylation, correlating with poor prognosis [8] [9].
  • Non-Histone Targets: HDAC6-mediated deacetylation of HSP90 stabilizes oncogenic clients (e.g., Bcr-Abl, AKT), promoting survival pathways [8] [10].
  • Metastasis and Resistance: HDAC4/5 enhance epithelial-mesenchymal transition (EMT) in solid tumors, while HDAC8 confers chemoresistance in neuroblastoma [4] [9].

Rationale for HDAC Inhibition as a Therapeutic Strategy

HDAC inhibitors (HDACis) counteract epigenetic dysregulation by:

  • Reversing Transcriptional Silencing: Hyperacetylation reactivates tumor suppressors (e.g., p21) and pro-apoptotic genes [3] [6].
  • Disrupting Oncogenic Protein Stability: Inhibiting HDAC6 acetylates HSP90, leading to degradation of oncogenic clients [8] [10].
  • Synergizing with Conventional Therapies: HDACis enhance DNA damage from chemotherapy by impairing repair machinery [6] [10].

Properties

CAS Number

1239610-44-6

Product Name

Hdac-IN-1

IUPAC Name

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31

InChI

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+

SMILES

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F

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